molecular formula C18H15N5O4S3 B2427164 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 1321931-03-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2427164
CAS No.: 1321931-03-6
M. Wt: 461.53
InChI Key: LWNNDGHSLCYGBT-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H15N5O4S3 and its molecular weight is 461.53. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S3/c1-10-7-28-16(19-10)21-15(25)8-29-18-23-22-17(30-18)20-14(24)5-3-11-2-4-12-13(6-11)27-9-26-12/h2-7H,8-9H2,1H3,(H,19,21,25)(H,20,22,24)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNNDGHSLCYGBT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a thiadiazole derivative through an acrylamide bond. Its molecular formula is C19H18N4O4SC_{19}H_{18}N_4O_4S, and it possesses significant structural complexity which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzo[d][1,3]dioxole derivatives. For instance, compounds incorporating benzo[d][1,3]dioxole moieties have shown significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These compounds were noted for their selective toxicity towards cancer cells while exhibiting low cytotoxicity against normal cell lines (IC50 > 150 µM), suggesting a favorable therapeutic index .

The mechanisms underlying the anticancer activity of these compounds include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways (Bax and Bcl-2 proteins).
  • Cell Cycle Arrest : Analysis of cell cycle progression indicated that treatment with these compounds results in cell cycle arrest at the G1/S phase .

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess antimicrobial properties. For example, benzothiazole and thiadiazole derivatives have shown inhibitory activity against bacterial topoisomerases, which are critical for bacterial DNA replication:

CompoundTargetIC50 (µg/mL)
Compound DE. coli DNA gyrase0.0033
Compound ES. aureus Topoisomerase IV0.046

These findings suggest potential applications in treating bacterial infections .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:

CompoundAChE Inhibition (%)
Compound F75%
Compound G82%

This inhibition could provide a basis for developing treatments for conditions like Alzheimer's disease .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiourea derivatives based on the benzo[d][1,3]dioxole structure. These derivatives exhibited promising anticancer activity with detailed mechanistic studies confirming their role in apoptosis and cell cycle modulation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The incorporation of thiazole and benzo[d][1,3]dioxole moieties has been linked to enhanced anticancer properties.

Case Study:
A study by Sayed et al. (2020) synthesized several thiazole derivatives and tested their anticancer activity against various cell lines. Compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide demonstrated significant cytotoxic effects against HepG2 and HCT116 cell lines, indicating a promising avenue for further research into this compound's anticancer efficacy .

Antimicrobial Properties

The compound shows potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and when combined with other functional groups, it enhances the overall efficacy against bacterial strains.

Research Findings:
A study investigated the antibacterial activity of thiazole derivatives, revealing that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

There is emerging evidence that compounds containing the benzo[d][1,3]dioxole structure may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.

Case Study:
Research on related benzo[d][1,3]dioxole derivatives has shown neuroprotective effects in models of oxidative stress-induced neuronal injury. These compounds were found to reduce cell death and improve cell viability in neuronal cultures exposed to harmful agents .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide involves multi-step reactions including condensation and cyclization techniques which are crucial for developing derivatives with improved biological activities.

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CondensationThiazole derivative + aldehydeFormation of intermediate
2CyclizationAcid catalystFormation of thiadiazole ring
3Final couplingAcrylamide derivativeTarget compound synthesis

Preparation Methods

Preparation of Benzo[d]dioxol-5-yl Acrylic Acid

The acrylate precursor is synthesized via Knoevenagel condensation of piperonal with malonic acid in refluxing acetic anhydride, yielding (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (85% yield). Alternative routes using Heck coupling of piperonal with acrylic acid in the presence of palladium catalysts achieve similar efficiencies.

Reaction Conditions:

  • Reagents: Piperonal (1 eq), malonic acid (1.2 eq), pyridine (catalyst), acetic anhydride (solvent).
  • Temperature: 120°C, 6 hours.
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 7.58 (d, J = 15.9 Hz, 1H, CH=CO), 6.98–6.82 (m, 3H, Ar-H), 6.42 (d, J = 15.9 Hz, 1H, CH=CO).

Conversion to Acryloyl Chloride

The acrylic acid is treated with thionyl chloride (1.5 eq) in dichloromethane at 0°C, yielding the corresponding acyl chloride (92% conversion).

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

Cyclization of Thiosemicarbazide

Thiosemicarbazide (1 eq) reacts with carbon disulfide (1.2 eq) in ethanol under basic conditions (KOH, 2 eq) to form 5-amino-1,3,4-thiadiazole-2-thiol (78% yield).

Reaction Conditions:

  • Reagents: Thiosemicarbazide, CS$$_2$$, KOH, ethanol.
  • Temperature: Reflux, 4 hours.
  • Characterization: IR (KBr): 2550 cm$$^{-1}$$ (S-H stretch), 1620 cm$$^{-1}$$ (C=N).

Synthesis of 2-((4-Methylthiazol-2-yl)amino)-2-oxoethyl Bromide

Bromoacetylation of 4-Methylthiazol-2-amine

4-Methylthiazol-2-amine (1 eq) reacts with bromoacetyl bromide (1.1 eq) in dry THF at 0°C, yielding 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl bromide (68% yield).

Reaction Conditions:

  • Reagents: 4-Methylthiazol-2-amine, bromoacetyl bromide, triethylamine (base).
  • Characterization: $$ ^1H $$ NMR (CDCl$$3$$): δ 7.21 (s, 1H, thiazole-H), 3.82 (s, 2H, CH$$2$$Br), 2.45 (s, 3H, CH$$_3$$).

Thioether Formation and Final Coupling

Thiol-Alkylation of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl bromide in DMF at 60°C, yielding 5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (73% yield).

Reaction Conditions:

  • Base: K$$2$$CO$$3$$ (2 eq), DMF, 12 hours.
  • Workup: Precipitation in ice-water, filtration.

Amide Coupling with Acryloyl Chloride

The thiadiazole-thioether-amine (1 eq) reacts with (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (1.1 eq) in dichloromethane using triethylamine (3 eq) as a base, yielding the target compound (65% yield).

Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).
Characterization:

  • HR-MS (ESI): m/z [M+H]$$^+$$ calcd. for C$${18}$$H$${16}$$N$$5$$O$$4$$S$$_2$$: 454.0642; found: 454.0648.
  • $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.64 (d, J = 15.6 Hz, 1H, CH=CO), 6.95–6.79 (m, 3H, Ar-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CO), 4.32 (s, 2H, SCH$$2$$), 2.41 (s, 3H, CH$$_3$$).

Optimization and Comparative Analysis

Alternative Thiadiazole Cyclization Routes

Route II from (diacyl hydrazines with Lawesson’s reagent) offers higher yields (82%) compared to phosphorus pentasulfide (65%) but requires stringent anhydrous conditions.

Coupling Reagent Screening

EDCl/HOBt coupling achieves 65% yield, while DCC/DMAP results in lower efficiency (52%) due to side reactions.

Q & A

Q. What established synthetic routes are available for this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids under reflux in acetone or ethanol (e.g., anhydrous K₂CO₃ as a base) .
  • Step 2 : Thiol-alkylation of the thiadiazole sulfur atom using chloroacetamide derivatives. For example, reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-oxoethyl thioethers in dry acetone under reflux .
  • Step 3 : Acrylamide coupling via Knoevenagel condensation between benzo[d][1,3]dioxol-5-carbaldehyde and thiadiazol-2-amine derivatives, often catalyzed by acetic acid or piperidine .
    Key Validation : NMR (e.g., δ 7.50 ppm for acrylamide protons ), ESI-MS (e.g., m/z 356.20 [M+H]⁺ ), and IR for functional groups.

Q. Which spectroscopic and crystallographic methods confirm its structural integrity?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.71–7.50 ppm), methylenedioxy groups (δ 5.96 ppm), and thiazole/thiadiazole protons .
  • X-ray crystallography : For unambiguous confirmation, refine single-crystal data using SHELX software . Example parameters from a related compound: space group I 1 2/a 1, cell volume 4451.5 ų, and R₁ = 0.0538 .
  • ESI-MS/HPLC : Verify molecular weight and purity (>95%) .

Q. What preliminary biological screening approaches are recommended?

  • Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential loss via flow cytometry .
  • Molecular docking : Screen against targets like tubulin or kinases using AutoDock Vina, referencing PDB entries (e.g., 1SA0) .

Advanced Research Questions

Q. How can DFT calculations optimize reaction pathways or electronic properties?

  • Thermochemical analysis : Apply hybrid functionals (e.g., B3LYP ) to calculate activation energies for key steps like acrylamide formation.
  • Electronic structure : Map HOMO-LUMO gaps to predict reactivity. For example, the benzo[d][1,3]dioxol group’s electron-rich nature enhances electrophilic substitution .
  • Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions (e.g., acetic acid vs. DMF) .

Q. How to resolve contradictions in biological activity data across studies?

  • Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • SAR analysis : Compare substituent effects. For instance, 4-methylthiazole vs. 4-nitrophenyl groups may alter logP and membrane permeability .
  • Crystallographic validation : Correlate bioactivity with structural features (e.g., hydrogen bonding via NH…O=C interactions in the thiadiazole core) .

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 3 h) and improve regioselectivity for thiadiazole formation .

  • Catalyst screening : Test Pd/C or nano-catalysts for Suzuki couplings (if applicable) .

  • Workflow example :

    StepReagentTimeYield
    Thiadiazole cyclizationK₂CO₃, acetone3 h68%
    Acrylamide couplingAcOH, reflux5 h72%

Q. How to design derivatives for enhanced pharmacokinetics?

  • logP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility. For example, replace 4-methylthiazole with 4-hydroxymethylthiazole .
  • Metabolic stability : Block CYP3A4 oxidation sites via fluorination or steric hindrance .
  • In silico ADMET : Use SwissADME or pkCSM to predict bioavailability and toxicity .

Q. What advanced characterization techniques address structural ambiguities?

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve disorder in flexible side chains (e.g., thioethyl groups) using SHELXL refinement .
  • Dynamic NMR : Analyze restricted rotation in acrylamide double bonds (e.g., coalescence temperatures) .
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts) with MRM transitions .

Q. How to validate target engagement in mechanistic studies?

  • SPR (Surface Plasmon Resonance) : Measure binding affinity to purified proteins (e.g., kinase domains) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • CRISPR knockouts : Compare activity in target-deficient vs. wild-type cells .

Q. What computational tools model intermolecular interactions in crystallography?

  • Mercury (CCDC) : Analyze packing motifs (e.g., π-π stacking between benzo[d][1,3]dioxol and thiadiazole rings) .
  • PLATON : Check for missed symmetry or twinning in diffraction data .
  • Hirshfeld surfaces : Quantify non-covalent interactions (e.g., S…H contacts in thiadiazole derivatives) .

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